N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloroacetyl group, a methoxy group, and a methyl-substituted phenyl ring. It has garnered attention in various fields due to its potential applications in medicinal chemistry and material science.
The compound can be classified under acetamides, which are derivatives of acetic acid where one or more hydrogen atoms are replaced by an amine or an amide group. Its empirical formula is with a molecular weight of approximately 272.7 g/mol. The compound's CAS number is 379255-21-7, which uniquely identifies it in chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide typically involves the following steps:
This method allows for effective control over reaction conditions and yields a product suitable for further applications in research .
The molecular structure of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide can be represented as follows:
InChI=1S/C12H14ClN2O3/c1-8-4-5-10(14-2)11(9(8)12(15)16)13-6-7(13)3/h4-5H,6H2,1-3H3,(H,15,16)
JXKQYFJRXGJYOB-UHFFFAOYSA-N
The structural formula indicates that the compound contains a chloroacetyl functional group attached to a substituted phenyl ring, which is further linked to an acetamide group. This configuration contributes to its chemical reactivity and biological activity .
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide can undergo various chemical reactions typical of acetamides:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide primarily involves its interaction with specific biological targets:
Further research is required to elucidate its full mechanism of action and therapeutic potential .
The physical properties of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide include:
Chemical properties include:
These properties make it suitable for various applications in both laboratory settings and industrial processes .
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide has several notable applications:
The compound's diverse applications underscore its significance in ongoing scientific research and development efforts .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.: 170242-21-4
CAS No.: 898434-63-4